REACTION_CXSMILES
|
S[C:2]1[CH:22]=[CH:21][C:5]2[N:6]=[C:7]([NH:9]C(NCCN3CCOCC3)=O)[S:8][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].N1N=CN2C=1C=CC=N2.C(=O)([O-])O>O.CS(C)=O>[S:8]1[C:4]2[CH:3]=[CH:2][CH:22]=[CH:21][C:5]=2[N:6]=[C:7]1[NH2:9] |f:1.2.3|
|
Name
|
1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
SC1=CC2=C(N=C(S2)NC(=O)NCCN2CCOCC2)C=C1
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N=CN2N=CC=CC21
|
Name
|
saturated aqueous solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 30 minutes under cold conditions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The suspension thus obtained
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 3×100 cm3 of water
|
Type
|
CUSTOM
|
Details
|
spin-filter-dried
|
Type
|
CUSTOM
|
Details
|
The brown powder thus obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel (eluent: 95/5/0.5 dichloromethane/methanol/aqueous ammonia)
|
Type
|
ADDITION
|
Details
|
A small amount of methanol and of hydrochloric acid in solution in dioxane is added to the fractions
|
Type
|
ADDITION
|
Details
|
containing the expected product (to improve solubility)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oil thus obtained
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 3×20 cm3 of water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S[C:2]1[CH:22]=[CH:21][C:5]2[N:6]=[C:7]([NH:9]C(NCCN3CCOCC3)=O)[S:8][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].N1N=CN2C=1C=CC=N2.C(=O)([O-])O>O.CS(C)=O>[S:8]1[C:4]2[CH:3]=[CH:2][CH:22]=[CH:21][C:5]=2[N:6]=[C:7]1[NH2:9] |f:1.2.3|
|
Name
|
1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
SC1=CC2=C(N=C(S2)NC(=O)NCCN2CCOCC2)C=C1
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N=CN2N=CC=CC21
|
Name
|
saturated aqueous solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 30 minutes under cold conditions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The suspension thus obtained
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 3×100 cm3 of water
|
Type
|
CUSTOM
|
Details
|
spin-filter-dried
|
Type
|
CUSTOM
|
Details
|
The brown powder thus obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel (eluent: 95/5/0.5 dichloromethane/methanol/aqueous ammonia)
|
Type
|
ADDITION
|
Details
|
A small amount of methanol and of hydrochloric acid in solution in dioxane is added to the fractions
|
Type
|
ADDITION
|
Details
|
containing the expected product (to improve solubility)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oil thus obtained
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 3×20 cm3 of water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |